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Cat. No.: B1682263 Get Quote

An Important Clarification on VU0090157 and ML375

It is critical to clarify a common point of confusion. The compound VU0090157 is a positive

allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). In contrast,

the focus of this technical guide, ML375 (also known as VU0483253), is a potent and selective

negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. This guide will

provide in-depth technical information on the pharmacology and experimental evaluation of

ML375.

Introduction to ML375
ML375 is a first-in-class, CNS-penetrant, and highly selective negative allosteric modulator of

the M5 muscarinic acetylcholine receptor.[1][2][3] Its discovery has provided a crucial

pharmacological tool to investigate the physiological roles of the M5 receptor, particularly in the

central nervous system. The M5 receptor is expressed in dopaminergic neurons of the

substantia nigra pars compacta and the ventral tegmental area, suggesting its involvement in

the modulation of dopamine release and its potential as a therapeutic target for substance use

disorders.[1] ML375's ability to selectively inhibit M5 receptor function has been instrumental in

preclinical studies exploring its therapeutic potential.

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of

ML375.
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Table 1: In Vitro Potency and Selectivity of ML375
Target Species Assay Type Parameter Value

M5 mAChR Human Functional Assay IC50 300 nM[1][2][3]

M5 mAChR Rat Functional Assay IC50 790 nM[1][2][3]

M1 mAChR Human Functional Assay IC50 > 30 µM[1][2][3]

M2 mAChR Human Functional Assay IC50 > 30 µM[1][2][3]

M3 mAChR Human Functional Assay IC50 > 30 µM[1][2][3]

M4 mAChR Human Functional Assay IC50 > 30 µM[1][2][3]

M1 mAChR Rat Functional Assay IC50 > 30 µM[1]

M2 mAChR Rat Functional Assay IC50 > 30 µM[1]

M3 mAChR Rat Functional Assay IC50 > 30 µM[1]

M4 mAChR Rat Functional Assay IC50 > 30 µM[1]

Table 2: Pharmacokinetic Properties of ML375 in
Sprague-Dawley Rats

Parameter Route Value

Clearance (CLp) IV (1 mg/kg) 2.5 mL/min/kg[4]

Half-life (T1/2) IV (1 mg/kg) 80 hours[4][5]

Oral Bioavailability (%F) PO 80%[4]

Max Plasma Concentration

(Cmax)
PO 1.4 µM[4]

Time to Cmax (Tmax) PO 7 hours[4]

Signaling Pathways and Experimental Workflows
M5 Muscarinic Receptor Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pubs.acs.org/doi/abs/10.1021/jm4013246
https://pubmed.ncbi.nlm.nih.gov/24164599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pubs.acs.org/doi/abs/10.1021/jm4013246
https://pubmed.ncbi.nlm.nih.gov/24164599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pubs.acs.org/doi/abs/10.1021/jm4013246
https://pubmed.ncbi.nlm.nih.gov/24164599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pubs.acs.org/doi/abs/10.1021/jm4013246
https://pubmed.ncbi.nlm.nih.gov/24164599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pubs.acs.org/doi/abs/10.1021/jm4013246
https://pubmed.ncbi.nlm.nih.gov/24164599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pubs.acs.org/doi/abs/10.1021/jm4013246
https://pubmed.ncbi.nlm.nih.gov/24164599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://www.medchemexpress.com/ml375.html
https://www.medchemexpress.com/ml375.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5508536/
https://www.medchemexpress.com/ml375.html
https://www.medchemexpress.com/ml375.html
https://www.medchemexpress.com/ml375.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11

proteins. Upon activation by acetylcholine (ACh), it initiates a signaling cascade that leads to

the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates

the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

ML375, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the

ACh binding site and reduces the receptor's response to ACh.
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M5 Receptor Signaling Pathway and the inhibitory action of ML375.

Experimental Workflow for In Vitro Characterization of
ML375
The in vitro characterization of ML375 typically involves a series of assays to determine its

potency, selectivity, and mechanism of action. This workflow begins with a primary functional

screen to identify compounds that modulate M5 receptor activity, followed by secondary assays

to confirm selectivity against other muscarinic receptor subtypes. Finally, radioligand binding

assays are used to elucidate the allosteric nature of the compound's interaction with the

receptor.
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Workflow for the in vitro characterization of ML375.

Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay for M5 NAM
Activity
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This functional assay measures the accumulation of inositol phosphates, a downstream

product of M5 receptor activation, to determine the inhibitory potency of ML375.

Materials:

CHO cells stably expressing the human or rat M5 muscarinic receptor.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

Acetylcholine (ACh).

ML375.

IP-One HTRF assay kit (or equivalent).

Procedure:

Cell Plating: Plate the M5-expressing CHO cells in a 96-well plate and culture overnight.

Compound Preparation: Prepare serial dilutions of ML375 in assay buffer.

Assay Protocol: a. Wash the cells with assay buffer. b. Add the ML375 dilutions to the cells

and pre-incubate for a specified time (e.g., 15 minutes). c. Add a fixed concentration of ACh

(typically the EC80 concentration) to the wells. d. Incubate for a specified time (e.g., 30

minutes) at 37°C. e. Lyse the cells and perform the HTRF assay according to the

manufacturer's instructions to measure IP1 accumulation.

Data Analysis: a. Plot the IP1 signal against the log concentration of ML375. b. Fit the data to

a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for Allosteric
Characterization
This assay is used to determine if ML375 binds to the orthosteric site (the ACh binding site) or

an allosteric site on the M5 receptor.

Materials:
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Membranes prepared from cells expressing the M5 receptor.

[³H]-N-methylscopolamine ([³H]-NMS), a radiolabeled orthosteric antagonist.

ML375.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

Assay Setup: In a 96-well plate, combine the M5 receptor membranes, a fixed concentration

of [³H]-NMS, and varying concentrations of ML375 in assay buffer.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to

allow binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from unbound radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.

Data Analysis: a. Plot the percentage of specific [³H]-NMS binding against the log

concentration of ML375. b. If ML375 competes for the orthosteric site, it will displace [³H]-

NMS in a concentration-dependent manner. If it is an allosteric modulator, it may not fully

displace the radioligand but may alter its binding affinity.

In Vivo Pharmacokinetic Study in Rats
This protocol outlines the general procedure for determining the pharmacokinetic profile of

ML375 in rats.
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Animals:

Male Sprague-Dawley rats.

Procedure:

Dosing:

Intravenous (IV): Administer a single bolus dose of ML375 (e.g., 1 mg/kg) via the tail vein.

[6]

Oral (PO): Administer a single dose of ML375 (e.g., 10 mg/kg) by oral gavage.[6]

Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at

multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).

[6]

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis: a. Extract ML375 from the plasma samples. b. Quantify the concentration

of ML375 in each sample using a validated analytical method, such as liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: a. Plot the plasma concentration of ML375 versus time. b. Use

pharmacokinetic software to calculate key parameters such as clearance (CLp), half-life

(T1/2), volume of distribution (Vd), and for oral dosing, Cmax, Tmax, and oral bioavailability

(%F).

Conclusion
ML375 is a highly valuable research tool for the selective negative allosteric modulation of the

M5 muscarinic receptor. Its well-characterized pharmacology and favorable pharmacokinetic

properties, including high CNS penetration, make it suitable for both in vitro and in vivo

investigations into the function of the M5 receptor. The experimental protocols and data

presented in this guide provide a comprehensive resource for researchers in the fields of

pharmacology, neuroscience, and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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